potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate
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Overview
Description
Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate is a chemical compound with the molecular formula C7H14BF3KNO2 and a molecular weight of 251.1 g/mol . It is known for its unique structure, which includes a trifluoroborate group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate typically involves the reaction of tert-butyl N-methylcarbamate with a trifluoroborane reagent in the presence of a potassium base . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized carbamate derivatives .
Scientific Research Applications
Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a methyl group.
Potassium (tert-butoxycarbonyl)amino)methyl)trifluoroborate: Similar structure with variations in the substituents.
Uniqueness
Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its trifluoroborate group makes it particularly valuable in synthetic chemistry for forming carbon-boron bonds .
Properties
Molecular Formula |
C7H14BF3KNO2 |
---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
potassium;trifluoro-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide |
InChI |
InChI=1S/C7H14BF3NO2.K/c1-7(2,3)14-6(13)12(4)5-8(9,10)11;/h5H2,1-4H3;/q-1;+1 |
InChI Key |
VCRGDEDMVZTKPK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CN(C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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